molecular formula C12H16O2 B14404524 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane CAS No. 85981-69-7

3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane

Cat. No.: B14404524
CAS No.: 85981-69-7
M. Wt: 192.25 g/mol
InChI Key: MPWJMDUSVFZEKT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane is an organic compound characterized by a dioxolane ring substituted with dimethyl and methylphenyl groups. This compound belongs to the class of cyclic acetals, which are known for their stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane typically involves the reaction of 2-methylphenylacetaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Diols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or disrupting cellular processes. The exact molecular targets and pathways are subject to ongoing research, but its structural features suggest potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

    1,3-Dioxolane: A simpler analog without the methyl and phenyl substitutions.

    2,2-Dimethyl-1,3-dioxolane: Similar structure but with different substitution patterns.

    5-Phenyl-1,3-dioxolane: Contains a phenyl group but lacks the dimethyl substitution.

Uniqueness: 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, reactivity, and potential bioactivity make it a valuable compound in various fields of research and industry.

Properties

CAS No.

85981-69-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3,3-dimethyl-5-(2-methylphenyl)dioxolane

InChI

InChI=1S/C12H16O2/c1-9-6-4-5-7-10(9)11-8-12(2,3)14-13-11/h4-7,11H,8H2,1-3H3

InChI Key

MPWJMDUSVFZEKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(OO2)(C)C

Origin of Product

United States

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